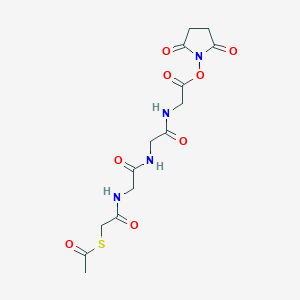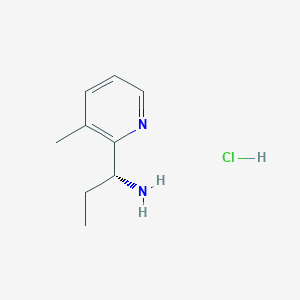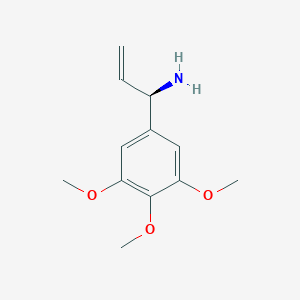
S-Acetyl-MAG3-NHS Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-Acetyl-MAG3-NHS Ester, also known as N-hydroxysuccinimidyl S-acetylmercaptoacetyltriglycinate, is a bifunctional chelator. It is widely used in the field of nuclear medicine for radiolabeling biomolecules with technetium-99m and radiorhenium. This compound is particularly valued for its ability to form stable chelates with these radionuclides, making it an essential tool for diagnostic imaging and therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-Acetyl-MAG3-NHS Ester begins with the preparation of N-hydroxysuccinimidyl S-acetylmercaptoacetate from mercaptoacetic acid. This intermediate is then used to synthesize S-acetylmercaptoacetyltriglycine. The final step involves the conversion of S-acetylmercaptoacetyltriglycine to this compound . The entire process requires approximately 19 days, with specific reaction conditions including room temperature and neutral to slightly basic pH for the deprotection of the acetyl group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated synthesis equipment and stringent quality control measures to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
S-Acetyl-MAG3-NHS Ester primarily undergoes substitution reactions, where the N-hydroxysuccinimidyl ester reacts with primary amine groups on biomolecules to form stable amide bonds .
Common Reagents and Conditions
The common reagents used in these reactions include primary amine-functionalized biomolecules and buffers at neutral to slightly basic pH. The reaction typically occurs at room temperature .
Major Products
The major products formed from these reactions are biomolecule conjugates that are radiolabeled with technetium-99m or radiorhenium. These conjugates are used for various imaging and therapeutic applications .
Aplicaciones Científicas De Investigación
S-Acetyl-MAG3-NHS Ester has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of S-Acetyl-MAG3-NHS Ester involves the formation of stable chelates with technetium-99m or radiorhenium. The N-hydroxysuccinimidyl ester reacts with primary amine groups on biomolecules, forming stable amide bonds. This allows the radiolabeled biomolecules to be used for imaging and therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
N-hydroxysuccinimidyl hydrazino nicotinate hydrochloride: Another bifunctional chelator used for radiolabeling biomolecules with technetium-99m.
N2S2 chelates: Used for labeling peptides with technetium-99m.
Uniqueness
S-Acetyl-MAG3-NHS Ester is unique due to its stability in forming chelates with technetium-99m and radiorhenium without the need for a coligand. This makes it particularly suitable for temperature- and pH-sensitive biomolecules .
Propiedades
Fórmula molecular |
C14H18N4O8S |
|---|---|
Peso molecular |
402.38 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 2-[[2-[[2-[(2-acetylsulfanylacetyl)amino]acetyl]amino]acetyl]amino]acetate |
InChI |
InChI=1S/C14H18N4O8S/c1-8(19)27-7-11(22)16-5-9(20)15-4-10(21)17-6-14(25)26-18-12(23)2-3-13(18)24/h2-7H2,1H3,(H,15,20)(H,16,22)(H,17,21) |
Clave InChI |
YHVMSFHLNORALE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)SCC(=O)NCC(=O)NCC(=O)NCC(=O)ON1C(=O)CCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B13036010.png)




![Ethyl 1',4',6',7'-tetrahydrospiro[cyclopropane-1,5'-indazole]-3'-carboxylate](/img/structure/B13036032.png)
![Tert-butyl 7-amino-9-benzyl-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13036044.png)


![5-Tert-butyl-4-{[6-hydroxy-4-oxo-2-(2-phenylethyl)-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl]sulfanyl}-2-methylphenyl pyridine-2-sulfonate](/img/structure/B13036070.png)



![methyl (2R,3R)-2-[[(2S,3R)-3-[(9S)-9-[[(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methylbutanoyl]amino]-3-methoxy-5,10-dimethyl-4-(methylamino)-8-oxoundecanoyl]pyrrolidin-2-yl]-propanoylamino]-3-methoxy-2-methyl-3-phenylpropanoate](/img/structure/B13036098.png)
